molecular formula C12H16N2O4 B102449 Diethyl 2,5-diaminoterephthalate CAS No. 15403-46-0

Diethyl 2,5-diaminoterephthalate

Cat. No. B102449
CAS RN: 15403-46-0
M. Wt: 252.27 g/mol
InChI Key: KMKCBOQRRWZRII-UHFFFAOYSA-N
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Description

Diethyl 2,5-diaminoterephthalate is a compound that has been studied for its potential use in the synthesis of polymers. The compound has been observed in different crystalline forms, specifically yellow and orange forms, which have been structurally characterized using X-ray crystallography. These forms differ in their hydrogen bonding and molecular orientation, indicating that the compound can undergo significant structural rearrangements under certain conditions .

Synthesis Analysis

The synthesis of related compounds, such as 2,5-diaminoterephthalamide (DATA), has been reported to proceed via a high-yield, two-step process starting from 2,5-dicarbomethoxy-1,4-cyclohexanedione. The first step involves amination with ammonium acetate followed by aromatization, and the second step involves ammonolysis with excess ammonia. This synthesis route is noteworthy for its simplicity and high yield, which are advantageous for potential industrial applications .

Molecular Structure Analysis

The molecular structures of the yellow and orange crystalline forms of diethyl 2,5-diaminoterephthalate have been elucidated through X-ray crystallography. The yellow form exhibits a two-dimensional hydrogen-bonded network, while the orange form displays a complex three-dimensional hydrogen bonding structure. The transition from the yellow to the orange form involves major changes in hydrogen bonding and molecular reorientation, which is a heterogeneous process with nucleation at one or more sites within the crystal .

Chemical Reactions Analysis

The transformation of diethyl 2,5-diaminoterephthalate from its yellow to orange crystalline form is a thermal process that has been studied microscopically. This transformation is characterized by nucleation and the spread of a reaction front through the crystal. The nucleation process is reportedly difficult to control, which could have implications for the production and stability of materials derived from this compound .

Physical and Chemical Properties Analysis

Although the physical and chemical properties of diethyl 2,5-diaminoterephthalate itself are not detailed in the provided papers, the related polymer synthesized from DATA and terephthalic acid was found to have low solubility and unfavorable viscoelastic behavior. These properties hindered the production of satisfactory fibers, as the high viscosity and unfavorable viscoelasticity at low concentrations made spinning difficult. Attempts to reach higher concentrations, which could potentially yield nematic solutions with low viscosity and favorable viscoelasticity, were unsuccessful in the solvent systems studied .

Scientific Research Applications

Optoelectronic Applications

Diethyl 2,5-diaminoterephthalate has been utilized as a chromophore in a dyad with [60]fullerene, marking its first use in such a context. This synthesis involves a series of steps including hydrogenolytic cleavage, re-esterification, deprotection, and 1,3-dipolar cycloaddition, demonstrating its potential for optoelectronic applications (Freimuth et al., 2015).

Amplified Spontaneous Emission and Optical Waveguides

A series of 2,5-diaminoterephthalates with simple structures were synthesized and formed into bar-shaped single crystals exhibiting bright emission and fluorescence quantum yields higher than 0.2. These crystals display waveguide properties, low optical loss coefficients, and can cause linear polarization of light with a high contrast. Most importantly, they can realize amplified spontaneous emission (ASE), suggesting their potential in organic solid-state lasers (Tang et al., 2017).

Fluorescence Properties and Functionalization

The 2,5-diaminoterephthalate structure is a powerful chromophore with remarkable fluorescence properties. It allows for orthogonal functionalization with different functional units, making it versatile for applications in life sciences and materials science. This includes coupling with retinoic acid and fullerene C60 for photoinduced electron transfer processes and introducing cyclooctyne and azide moieties for click reactions (Buschbeck & Christoffers, 2018).

Electochemical Manipulation of Spectral Properties

Derivatives of 2,5-diaminoterephthalate (DAT) are effective fluorescence dyes that are also redox-active, enabling electrochemical manipulation of spectral properties. The electrochemical behavior of several DAT derivatives was studied, establishing correlations between formal potential of first oxidation and absorption or fluorescence emission wavelengths, enhancing understanding of these dyes' properties (Markovic et al., 2019).

Versatility in Life Sciences and Materials Science

DATs are versatile tools in life sciences and materials science due to their structural motif and fluorescence properties. They can be covalently conjugated to biomolecules to study protein conformations and interactions, serve as “turn-on” probes, and exhibit efficient emission in solid state. Their emission wavelengths can be broadly tuned, potentially serving as fluorescence antennas for plasmon polaritons on surfaces (Christoffers, 2018).

properties

IUPAC Name

diethyl 2,5-diaminobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKCBOQRRWZRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80317461
Record name diethyl 2,5-diaminoterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,5-diaminoterephthalate

CAS RN

15403-46-0
Record name 15403-46-0
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Record name diethyl 2,5-diaminoterephthalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2,5-diaminoterephthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
BJ Mann, EN Duesler, IC Paul, DY Curtin - Journal of the Chemical …, 1981 - pubs.rsc.org
The structures of the yellow and orange forms of diethyl 2,5-diaminoterephthalate (1-Y) and (1-O) were determined by X-ray crystallography and the rearrangement of single crystals of (…
Number of citations: 4 pubs.rsc.org
BJ Mann, IC Paul, DY Curtin - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
The orange form of diethyl NN′-diphenyl-2,5-diaminoterephthalate (2) which had been reported by Liebermann has been found, when formed by recrystallization from benzene, to be …
Number of citations: 4 pubs.rsc.org
CF Baker - 1976 - search.proquest.com
Part I: The light absorption of 2, 5-diaminoterephthalic acid, and its simple derivatives is considered. These compounds are coloured and the reasons for the large bathochromic shift of …
Number of citations: 3 search.proquest.com
M Xu, JM Han, C Wang, X Yang, J Pei… - ACS Applied Materials & …, 2014 - ACS Publications
Trace vapor detection of hydrogen peroxide (H 2 O 2 ) represents a practical approach to nondestructive detection of peroxide-based explosives, including liquid mixtures of H 2 O 2 …
Number of citations: 69 pubs.acs.org
R Altiparmakian - Helvetica Chimica Acta, 1978 - Wiley Online Library
2‐Aminopyridines react with diethyl 2,5‐dioxo‐cyclohexane‐1,4‐dicarboxylate (diethyl succinylsuccinate) to give 7a,14a‐diaza‐6,7,7a,13,14,14a‐hexahydroquino‐[2,3‐b] acridine‐7,14…
Number of citations: 7 onlinelibrary.wiley.com
KR Fountain, RN Clark, LW Breed - 1969 - apps.dtic.mil
Work on the synthesis of the following substances is reported ruthenocene, 1, 1-diiodoferrocene, triphenylsilicon azide, 1, 1-dibromoferrocene, 1-iodo-2, 3, 5, 6-tetrafluorobenzene, 1, 4-…
Number of citations: 2 apps.dtic.mil
L Buschbeck, J Christoffers - The Journal of Organic Chemistry, 2018 - ACS Publications
The 2,5-diaminoterephthalate structural motif is a powerful chromophore with remarkable fluorescence properties. Containing two carboxylate and two amino functions, it defines a …
Number of citations: 18 pubs.acs.org
CC Chappelow Jr, LW Breed, CW Kruse, GL Whittier… - 1971 - apps.dtic.mil
Work on the synthesis of the following substances is reported Benzidine 3, 3-dicarboxylic acid, 6, 6-bis-4H, 3, 1-benzoxazine-2, 4-1Hdione, diethyl 2, 5-diaminoterephthalate, …
Number of citations: 2 apps.dtic.mil
D Pletsch, F da Silveira Santos… - New Journal of …, 2012 - pubs.rsc.org
A bis-silylated diethyl 2,5-bis[N,N-(3-triethoxysilyl)propylurea]terephthalate precursor (5) was synthesized from a terephthalate derivative (3) and successfully used to prepare highly …
Number of citations: 18 pubs.rsc.org
D Baykal - 2022 - open.metu.edu.tr
2,5-Diaminoterephthalates (DATs) are known to be intensely colored and fluorescent compounds that are quite open to functionalization. Even though their conjugated structure is …
Number of citations: 0 open.metu.edu.tr

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